molecular formula C13H13N3O3S B2522360 N-(4-cyanothian-4-yl)-4-nitrobenzamide CAS No. 1444681-69-9

N-(4-cyanothian-4-yl)-4-nitrobenzamide

Cat. No.: B2522360
CAS No.: 1444681-69-9
M. Wt: 291.33
InChI Key: GFSSRMJOSSENKP-UHFFFAOYSA-N
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Description

N-(4-cyanothian-4-yl)-4-nitrobenzamide is a nitrobenzamide derivative characterized by a 4-cyanothian-4-yl substituent attached to the amide nitrogen. The 4-nitrobenzamide core is widely studied for its electron-withdrawing nitro group, which enhances thermal stability, bioactivity, and reactivity in polymer chemistry .

Properties

IUPAC Name

N-(4-cyanothian-4-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-9-13(5-7-20-8-6-13)15-12(17)10-1-3-11(4-2-10)16(18)19/h1-4H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSSRMJOSSENKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanothian-4-yl)-4-nitrobenzamide typically involves the following steps:

  • Formation of the Thian-4-yl Intermediate: : The thian-4-yl group can be synthesized through a series of reactions starting from thiophene derivatives. A common method involves the bromination of thiophene, followed by a nucleophilic substitution to introduce the cyano group.

  • Coupling with 4-Nitrobenzoyl Chloride: : The thian-4-yl intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanothian-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

  • Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

  • Substitution: : The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

  • Oxidation: : The thian-4-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Amines, alcohols, in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: N-(4-cyanothian-4-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thian-4-yl group.

Scientific Research Applications

Chemistry

In chemistry, N-(4-cyanothian-4-yl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and cyano groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

This compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-cyanothian-4-yl)-4-nitrobenzamide depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group may also play a role in binding to specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural analogs of 4-nitrobenzamides, emphasizing substituent effects on synthesis, properties, and applications.

Table 1: Comparison of N-Substituted 4-Nitrobenzamide Derivatives

Compound Name Substituent Group(s) Synthesis Method Key Properties/Applications Reference IDs
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-Diphenylethyl Ball-milling (solvent-free) High yield (mechanochemical), hybrid materials, pharmaceutical intermediates
N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide 3-Benzyl-5-hydroxyphenyl Solution-phase acylation Yellow solid (82% yield), potential enzyme inhibition
N-(4-Hydroxyphenyl)-4-nitrobenzamide 4-Hydroxyphenyl Traditional acylation Enhances polymer solubility and thermal stability
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Chlorophenyl sulfamoyl + alkyl/aryl Multi-step synthesis Potent α-glucosidase/α-amylase inhibition (e.g., compound 5o)
N-(4-Methoxy-3-prop-2-ynylbenzothiazol-2-ylidene)-4-nitrobenzamide Benzothiazole + methoxy + propargyl Not specified Structural novelty (CAS: 868376-87-8), potential electronic applications

Substituent-Driven Property Variations

Steric and Electronic Effects
  • Bulky Groups (e.g., 2,2-Diphenylethyl) : Enhance crystallinity and mechanical stability in hybrid materials. The ball-milling synthesis (solvent-free) achieves high efficiency (5-minute reaction time) and scalability .
  • Hydroxyl Groups (e.g., 4-Hydroxyphenyl) : Improve polymer solubility and thermal stability, making such derivatives valuable in high-performance polyimides .
  • Sulfamoyl/Chloro Groups : In compound 5o (), these groups confer potent enzyme inhibitory activity (IC₅₀ values in µM range), highlighting applications in diabetes therapeutics .

Structural and Analytical Insights

  • Mass Spectrometry : N-(2,2-diphenylethyl)-4-nitrobenzamide fragments via three pathways, including β-scission (m/z 166) and benzyl elimination (m/z 269), confirmed by HRMS .
  • Thermal Stability : Nitro groups in all analogs contribute to high decomposition temperatures, critical for material durability .

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